molecular formula C11H14N2S B1372428 [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride CAS No. 1211511-65-7

[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride

Cat. No.: B1372428
CAS No.: 1211511-65-7
M. Wt: 206.31 g/mol
InChI Key: HQIWOQAXHCOMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride, can be achieved through various methods. Common synthetic routes involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach includes the cyclization of thioamides or carbon dioxide as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance the efficiency and yield of the desired products .

Chemical Reactions Analysis

Types of Reactions: [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Mechanism of Action

The mechanism of action of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . These interactions disrupt the normal functioning of the target enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

  • [2-(1,3-Benzothiazol-2-yl)ethyl]amine dihydrochloride
  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole

Comparison: Compared to other benzothiazole derivatives, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride exhibits unique properties due to the presence of the 2-methylpropyl group. This structural modification can influence its reactivity, biological activity, and overall stability .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIWOQAXHCOMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Reactant of Route 2
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Reactant of Route 3
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Reactant of Route 4
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Reactant of Route 5
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.